molecular formula C12H12BrN3 B12170053 (5-Bromo-pyrimidin-2-YL)-phenethyl-amine CAS No. 886366-04-7

(5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Cat. No.: B12170053
CAS No.: 886366-04-7
M. Wt: 278.15 g/mol
InChI Key: SPOWDYBDTBDXDK-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 5-position and an N-(2-phenylethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the N-(2-phenylethyl) group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Properties

CAS No.

886366-04-7

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-N-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12BrN3/c13-11-8-15-12(16-9-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16)

InChI Key

SPOWDYBDTBDXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=C(C=N2)Br

Origin of Product

United States

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